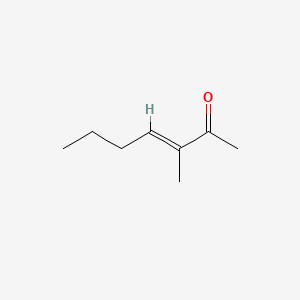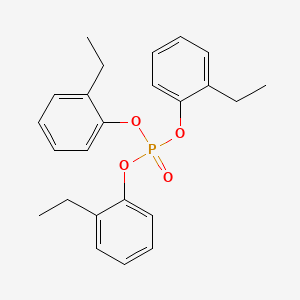
Tris(o-ethylphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(o-ethylphenyl) phosphate is an organophosphorus compound with the molecular formula C24H27O4P. It is a triaryl phosphate ester, known for its use as a flame retardant and plasticizer. This compound is characterized by its stability and effectiveness in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(o-ethylphenyl) phosphate typically involves the reaction of phosphorus oxychloride with o-ethylphenol in the presence of a base. The reaction proceeds through the formation of intermediate phosphorochloridates, which are then further reacted with o-ethylphenol to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Tris(o-ethylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphite esters.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite esters.
Substitution: Various substituted phosphate esters.
Scientific Research Applications
Tris(o-ethylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.
Industry: Employed as a plasticizer and flame retardant in the production of plastics, foams, and textiles
Mechanism of Action
The mechanism of action of tris(o-ethylphenyl) phosphate involves its interaction with molecular targets such as enzymes and proteins. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. The pathways involved include the inhibition of acetylcholinesterase and other esterases, leading to disruptions in normal cellular processes .
Comparison with Similar Compounds
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
- Tris(2-ethylhexyl) phosphate
- Triphenyl phosphate
- Triethyl phosphate
- Tributyl phosphate
Comparison: Tris(o-ethylphenyl) phosphate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Compared to tris(2-chloroethyl) phosphate, it is less toxic and more environmentally friendly. Its flame retardant efficiency is comparable to tris(2-butoxyethyl) phosphate, but it offers better compatibility with certain polymers. The presence of o-ethyl groups enhances its stability and effectiveness as a plasticizer .
Properties
CAS No. |
3862-08-6 |
|---|---|
Molecular Formula |
C24H27O4P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
tris(2-ethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-4-19-13-7-10-16-22(19)26-29(25,27-23-17-11-8-14-20(23)5-2)28-24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 |
InChI Key |
DTOOHWOPSUKNJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CC)OC3=CC=CC=C3CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


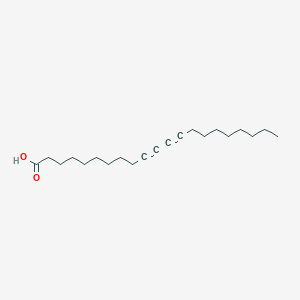
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
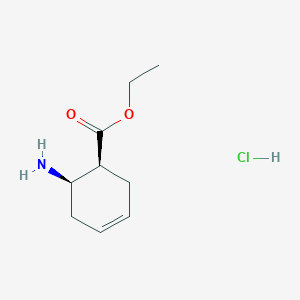

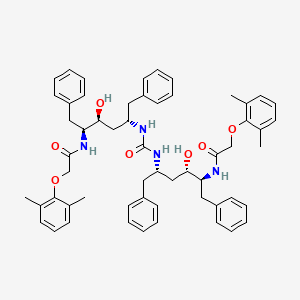
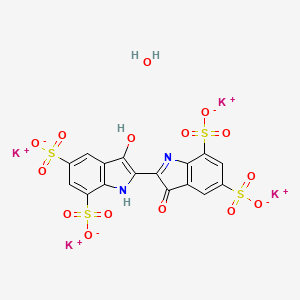
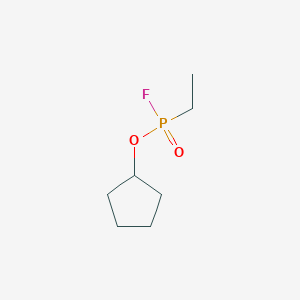

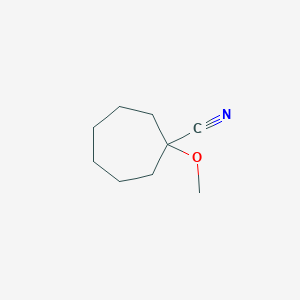
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
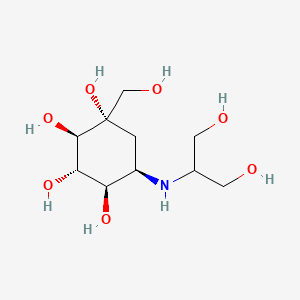
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

